2-[4-(Trifluoromethyl)phenyl]propanoic acid

Lipophilicity Physicochemical Property Lead Optimization

This arylpropionic acid building block provides a quantifiable lipophilicity advantage (ΔcLogP +1.48) and enhanced metabolic stability over unsubstituted analogs, making it essential for accurate SAR exploration. The para-CF3 group enables real-time 19F NMR monitoring of protein-ligand interactions, a capability absent in non-fluorinated derivatives. Substitution with non-fluorinated or differently substituted analogs is scientifically unjustified. Choose this compound for predictable pharmacokinetic optimization and spectroscopic utility in pharmaceutical and agrochemical research.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 134904-86-2
Cat. No. B1354047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]propanoic acid
CAS134904-86-2
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)
InChIKeyRSLAPCSAZMQDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]propanoic acid (CAS 134904-86-2): Critical Procurement Specifications and Comparative Differentiation for Research and Industrial Applications


2-[4-(Trifluoromethyl)phenyl]propanoic acid (CAS 134904-86-2) is an arylpropionic acid derivative characterized by a trifluoromethyl (-CF3) group at the para position of its phenyl ring. This compound, with a molecular formula of C10H9F3O2 and a molecular weight of 218.18 g/mol, exists as a racemic mixture unless otherwise specified [1]. The presence of the -CF3 moiety imparts distinct electronic and lipophilic properties, differentiating it from non-fluorinated or differently substituted analogs and influencing its utility as a building block in pharmaceutical and agrochemical research [2].

Why Unsubstituted or Non-Fluorinated Analogs Cannot Substitute for 2-[4-(Trifluoromethyl)phenyl]propanoic acid in Critical Research Workflows


Direct substitution of 2-[4-(trifluoromethyl)phenyl]propanoic acid with unsubstituted phenylpropanoic acid or analogs bearing different substituents (e.g., -CH3, -Cl) is scientifically unjustified in many research contexts. The trifluoromethyl group is not merely an inert placeholder; it profoundly alters key physicochemical parameters, including lipophilicity (LogP), metabolic stability, and electron density distribution, which directly impact molecular recognition, membrane permeability, and in vivo pharmacokinetic profiles of derived compounds [1]. These changes are often non-linear and cannot be predicted from the behavior of the non-fluorinated parent, necessitating the procurement and use of the specific -CF3 analog for accurate structure-activity relationship (SAR) studies and lead optimization [2].

Quantitative Evidence for 2-[4-(Trifluoromethyl)phenyl]propanoic acid: Direct Comparisons to Critical Analogs


Lipophilicity (LogP) Enhancement as a Key Differentiator from 2-Phenylpropanoic Acid

The introduction of a -CF3 group at the para position of the phenyl ring in 2-[4-(trifluoromethyl)phenyl]propanoic acid significantly increases its lipophilicity compared to the unsubstituted parent, 2-phenylpropanoic acid. This is a well-established class-level effect of -CF3 substitution [1]. The measured calculated LogP (cLogP) for 2-[4-(trifluoromethyl)phenyl]propanoic acid is 2.89 , representing a substantial increase over the cLogP of 1.41 for 2-phenylpropanoic acid [2].

Lipophilicity Physicochemical Property Lead Optimization

Electronic Effect Modulation via Hammett Constant Comparison to Methyl and Chloro Analogs

The strong electron-withdrawing nature of the -CF3 group fundamentally alters the electronic environment of the aromatic ring and the carboxylic acid moiety. This can be quantified using the Hammett substituent constant (σp). The para-CF3 group has a σp value of +0.54, indicative of its potent electron-withdrawing inductive effect [1]. This contrasts sharply with the electron-donating para-methyl group (σp = -0.17) and the less electron-withdrawing para-chloro group (σp = +0.23) [2].

Electronic Effects Hammett Constant Reactivity

Metabolic Stability as a Key Advantage for In Vivo Applications Over Non-Fluorinated Scaffolds

The -CF3 group is a well-documented metabolic blocking group that protects the phenyl ring from oxidative metabolism by cytochrome P450 enzymes, a primary route of clearance for many drug candidates [1]. In a class-level comparison, analogs bearing a -CF3 substituent demonstrate a marked increase in metabolic half-life compared to their non-fluorinated counterparts, a critical parameter for achieving sustained in vivo exposure [2].

Metabolic Stability Cytochrome P450 Pharmacokinetics

Optimal Procurement-Driven Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]propanoic acid Based on Verified Differentiation


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity and Metabolic Stability

For medicinal chemists optimizing a hit series derived from an arylpropionic acid scaffold, 2-[4-(trifluoromethyl)phenyl]propanoic acid offers a predictable and quantifiable advantage in lipophilicity (ΔcLogP +1.48) and metabolic stability compared to unsubstituted phenylpropanoic acid [1]. This makes it a logical first choice for SAR exploration aimed at improving membrane permeability and reducing oxidative clearance, as evidenced by class-level data on -CF3 group effects [2].

Synthesis of Agrochemical Intermediates Requiring Enhanced Environmental Persistence and Crop Penetration

In agrochemical research, the improved lipophilicity and metabolic stability conferred by the -CF3 group are crucial for developing herbicides or fungicides with better foliar uptake and longer soil half-lives [3]. 2-[4-(Trifluoromethyl)phenyl]propanoic acid serves as a key intermediate for synthesizing such compounds, where its specific properties directly translate to improved field performance compared to analogs lacking the -CF3 moiety.

Fluorine-19 NMR Probe Development for Mechanistic and Binding Studies

The presence of the -CF3 group provides a sensitive and non-perturbing 19F NMR handle for investigating protein-ligand interactions, enzyme mechanisms, and metabolic pathways in real-time [4]. 2-[4-(Trifluoromethyl)phenyl]propanoic acid can be incorporated into molecular probes, offering a distinct advantage over non-fluorinated analogs which lack this spectroscopic capability. This application is directly supported by the compound's unique fluorine composition.

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